molecular formula C18H22N2O3 B11154766 trans-4-{[(1H-indol-3-ylacetyl)amino]methyl}cyclohexanecarboxylic acid

trans-4-{[(1H-indol-3-ylacetyl)amino]methyl}cyclohexanecarboxylic acid

Cat. No.: B11154766
M. Wt: 314.4 g/mol
InChI Key: FMHWRYNCZBTGED-UHFFFAOYSA-N
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Description

4-{[2-(1H-INDOL-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(1H-INDOL-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[2-(1H-INDOL-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(1H-INDOL-3-YL)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of an indole moiety, an acetamido group, and a cyclohexane carboxylic acid structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

4-[[[2-(1H-indol-3-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H22N2O3/c21-17(9-14-11-19-16-4-2-1-3-15(14)16)20-10-12-5-7-13(8-6-12)18(22)23/h1-4,11-13,19H,5-10H2,(H,20,21)(H,22,23)

InChI Key

FMHWRYNCZBTGED-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC(=O)CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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